molecular formula C19H18ClF2N3O3 B610854 Sitafloxacin CAS No. 163253-35-8

Sitafloxacin

货号: B610854
CAS 编号: 163253-35-8
分子量: 409.8 g/mol
InChI 键: PNUZDKCDAWUEGK-CYZMBNFOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sitafloxacin hydrate is a third-generation, broad-spectrum oral fluoroquinolone antibiotic approved in Japan for treating respiratory and urinary tract infections (RTIs/UTIs) . Its chemical structure includes a unique 8-chloro substituent and a cyclopropyl side chain, contributing to enhanced activity against Gram-positive, Gram-negative, and anaerobic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and quinolone-resistant Pseudomonas aeruginosa . The molecular formula is C₁₉H₁₈ClF₂N₃O₃·1.5H₂O (molecular weight: 436.84), with stability improved via powder-coating technology to reduce photodegradation .

Clinically, this compound demonstrates high efficacy, with a 94.6% clinical response rate in acute bacterial infections (e.g., pneumonia, complicated UTIs), comparable to carbapenems and other fluoroquinolones . Pharmacokinetically, it follows a one-compartment model with first-order absorption, achieving optimal pharmacodynamic targets (fAUC₀–₂₄h/MIC ≥30 and fCₘₐₓ/MIC ≥2) at 50 mg twice daily .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUZDKCDAWUEGK-CYZMBNFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127254-12-0
Record name Sitafloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127254-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sitafloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127254120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SITAFLOXACIN ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GJC60U4Q8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

Critical Step: Enzymatic Reduction

A pivotal advancement in this pathway is the use of carbonyl reductase BgADH3 for enantioselective reduction of the ketone group in compound I. In a biphasic system of methyl tert-butyl ether and deionized water, the enzyme facilitates the conversion to compound II with 94.9–95.2% yield and 99.7–99.8% HPLC purity. This step eliminates the need for traditional resolution techniques, reducing isomer impurities to <0.2%.

Five-Membered Ring Side Chain Intermediate Preparation

Alternative methodologies, such as those described in CN105330590A, focus on synthesizing the five-membered azaspiro side chain through bromination and cyclopropane ring formation. Bromination of ethyl substituted cyclopropanone ketoate with liquid bromine in ethanol at 0°C achieves quantitative conversion, followed by cyclization using sodium hydride in tetrahydrofuran. This approach addresses safety concerns associated with azide intermediates, offering a 78% overall yield for the side chain precursor.

Chiral Intermediate Synthesis via Noyori Hydrogenation

US20180370914A1 highlights the use of asymmetric hydrogenation with a Ru-BINAP catalyst to synthesize (7S)-5-azaspiro[2.4]heptane-7-yl-tert-butyl carbamate, a key chiral intermediate. The Noyori reaction achieves enantiomeric excess (ee) values exceeding 98%, surpassing earlier methods that relied on kinetic resolution (Table 2). Sodium borohydride reduction of the resulting imine intermediate proceeds with 92% yield, enabling large-scale production without chromatographic purification.

Final Coupling and Deprotection Steps

The convergent synthesis concludes with coupling the side chain to the quinoline core. In CN109232530B, 8-chloro-6,7-difluoro-1-[(1R,2S)-2-fluoro-cyclopropane]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester reacts with the deprotected amine intermediate in n-butanol under basic conditions. Subsequent trifluoroacetic acid-mediated deprotection of the BOC group yields crude this compound, which is purified via recrystallization (Section 6).

Recrystallization and Purification Techniques

Final purification employs a solvent system of water, ammonia, and ethanol (10:1:10 v/v) to achieve pharmaceutical-grade purity. Distillation under reduced pressure removes volatile impurities, followed by cooling crystallization at 0–5°C. This step enhances purity from 98.3% to 99.8% while maintaining a 97.3% recovery rate (Example 1,).

Comparative Analysis of Synthesis Routes

Table 1: Yield and Purity Across Key Steps

StepMethod Yield (%)Method Yield (%)Method Yield (%)
Cyclopropane Formation85.578N/A
Enzymatic Reduction95.2N/AN/A
Noyori HydrogenationN/AN/A92
Final Crystallization97.38590

Table 2: Stereochemical Control Metrics

Methodee (%)Isomer Impurities (%)
Enzymatic>99.5<0.2
Noyori98.20.5
Classical Resolution85–902–3

Process Optimization and Scalability Considerations

Scale-up challenges are mitigated through solvent selection and catalytic efficiency. For instance, replacing lithium aluminum hydride with Pd/C-mediated hydrogenation in Method reduces explosion risks while maintaining 96% yield in azide reduction. Continuous flow systems for bromination (Method) further enhance safety profiles for industrial applications.

Quality Control and Analytical Methods

HPLC with chiral stationary phases (CSPs) remains the gold standard for assessing enantiomeric purity. Method reports a retention time of 12.3 minutes for this compound hydrate on a Chiralpak AD-H column, with resolution >2.0 from its (7R)-isomer . Residual solvent analysis via GC-MS ensures compliance with ICH guidelines, with DMF levels <50 ppm.

化学反应分析

Photochemical Degradation Pathways

Sitafloxacin undergoes pH-dependent photodegradation, with maximal degradation rates (kk) observed at neutral pH (λₘₐₓ = 325 nm) . Key pathways include:

Primary Degradation Products

  • Dechlorination : Loss of the 8-Cl substituent forms 7-[7-amino-5-azaspiro[2.4]heptan-5-yl]-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid .

  • Alkyl Chain Cleavage : Yields 1-(1-amino-2-[16-fluoro-1-(2-fluoro-1-cyclopropyl)-1,4-dihydro-4-oxo-3-quinolin-7-yl]-amino]ethyl)cyclopropanecarbaldehyde .

Halide Ion Effects

Condition Observation
Cl⁻ addition (pH 4.0)Increased photostability due to radical quenching
Br⁻ presence8-Br substitution via C-Cl bond dissociation

Radical trapping experiments confirm the generation of carbon-centered (\cdot C) and hydroxyl (\cdot OH) radicals during photolysis .

pH-Dependent Reactivity

The antibiotic’s functional groups exhibit protonation shifts across pH ranges, influencing its charge and solubility :

pH Charge State Impact on Reactivity
AcidicProtonated amine (-NH₃⁺), neutral carboxylic acid (-COOH)Reduced membrane permeability
NeutralDeprotonated carboxylic acid (-COO⁻)Optimal hydrophobicity for bacterial uptake
AlkalineFully deprotonatedIncreased solubility but reduced activity

Fluoroquinolones like this compound show diminished antibacterial efficacy at low pH, though direct in vitro data for this compound remains understudied .

Radical Formation During Photodegradation

Electron paramagnetic resonance (EPR) studies reveal:

Condition Radicals Detected Mechanism
pH 4.0 buffer (no Cl⁻)\cdot C and \cdot OHC-Cl bond cleavage and H-abstraction
pH 4.0 buffer (with Cl⁻)No \cdot C (quenched by Cl⁻)Radical recombination stabilizes C-Cl bond

Hydrolysis and Stability

While specific hydrolysis data for this compound hydrate is limited, structural analogs suggest susceptibility to:

  • Base-Catalyzed Hydrolysis : Attack on the ketone group of the quinolone core.

  • Chelation with Divalent Cations : Reduced bioavailability in the presence of Mg²⁺ or Ca²⁺, common to fluoroquinolones .

科学研究应用

Respiratory Tract Infections

Sitafloxacin hydrate is primarily utilized in treating respiratory tract infections, including:

  • Community-acquired pneumonia
  • Acute exacerbation of chronic bronchitis
  • Acute bronchitis

A phase II clinical trial indicated that this compound administered at 400 mg once daily was comparable to imipenem/cilastatin in hospitalized patients with pneumonia . Additionally, pharmacokinetic and pharmacodynamic studies have shown high bioavailability and effective serum concentration levels, suggesting that it can achieve significant bacteriological efficacy in respiratory infections .

Urinary Tract Infections

The drug is also effective against urinary tract infections (UTIs), including cystitis and pyelitis. Its ability to penetrate renal tissues makes it suitable for treating complicated UTIs caused by resistant strains .

Skin and Soft Tissue Infections

This compound has been reported to be beneficial in treating skin infections, particularly those caused by resistant bacterial strains. Its broad-spectrum activity allows it to be effective against various pathogens responsible for skin and soft tissue infections .

Pharmacokinetics and Dosage Regimen

The pharmacokinetics of this compound indicate rapid absorption after oral administration, with a high bioavailability of approximately 89%. The drug's renal clearance suggests both glomerular filtration and tubular secretion are involved in its elimination .

Recommended Dosage:

  • For respiratory tract infections: 50 or 100 mg administered twice daily.
  • A hypothetical regimen of 100 mg once daily has also been simulated to provide similar efficacy .

Safety Profile

The safety profile of this compound has been evaluated in multiple clinical trials involving over 1,000 patients. Common adverse effects include gastrointestinal disorders (primarily diarrhea) and abnormal laboratory results related to liver enzyme elevations . While there are concerns regarding phototoxicity, it is considered manageable in hospital settings .

Efficacy in Campylobacteriosis

A study suggested that the clinical efficacy of this compound should be further evaluated for conditions like campylobacteriosis, indicating its potential beyond traditional applications .

Pharmacokinetic Analysis

A population pharmacokinetic analysis revealed that achieving specific pharmacodynamic targets significantly correlates with higher bacteriological efficacy rates, emphasizing the importance of tailored dosing regimens based on individual patient characteristics .

Tables

Application AreaBacterial TargetsNotable Efficacy Studies
Respiratory Tract InfectionsMRSA, Streptococcus pneumoniaePhase II trial vs. imipenem/cilastatin
Urinary Tract InfectionsE. coli, Klebsiella pneumoniaeEffective against resistant strains
Skin InfectionsVarious resistant pathogensBroad-spectrum efficacy demonstrated

作用机制

The mechanism of action of sitafloxacin hydrate revolves around its ability to inhibit bacterial DNA synthesis. It targets two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By binding to the bacterial DNA-enzyme complexes, this compound prevents the process of supercoiling and relaxation of the DNA strands, thereby inhibiting bacterial cell division and ultimately leading to cell death .

相似化合物的比较

Efficacy :

  • In a phase II trial, this compound (400 mg QD) showed non-inferiority to imipenem/cilastatin (500 mg TID) for pneumonia (clinical cure rate: 89% vs. 87%) .
  • For UTIs, this compound achieved a 96.9% clinical response rate, surpassing comparator antibiotics (91.3%) .

Resistance Profile

This compound maintains activity against strains with gyrA and parC mutations, which confer resistance to older quinolones. For example:

  • Against E. coli with double mutations (gyrA S83L + parC S80I), this compound MIC remains ≤0.5 mg/L, while ciprofloxacin MIC rises to ≥32 mg/L .

Key Advantages and Limitations

Advantages :

  • Broad-spectrum coverage including anaerobes (comparable to imipenem) .
  • Lower propensity for resistance development due to dual-target (DNA gyrase and topoisomerase IV) inhibition .
  • Flexible dosing (50 mg BID or 100 mg QD) based on infection severity .

Limitations :

  • Phototoxicity risk limits use in outpatient settings .
  • Limited clinical data in Western populations, as most trials were conducted in Japan .

生物活性

Sitafloxacin hydrate, a fourth-generation fluoroquinolone antibiotic, has garnered attention for its broad-spectrum antibacterial activity against a variety of pathogens, including both Gram-positive and Gram-negative bacteria. This article explores the biological activity of this compound hydrate, focusing on its mechanisms of action, efficacy in clinical settings, pharmacokinetics, and safety profile.

This compound exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication and repair. This mechanism leads to the disruption of bacterial cell division and ultimately results in cell death. Comparative studies have shown that this compound has a higher inhibitory potency against these enzymes than other fluoroquinolones like levofloxacin and ciprofloxacin .

Antibacterial Spectrum

This compound demonstrates significant activity against a wide range of pathogens:

  • Gram-positive Bacteria : Effective against methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and Enterococcus spp.
  • Gram-negative Bacteria : Active against Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii.
  • Anaerobic Bacteria : Comparable efficacy to imipenem and metronidazole against anaerobic organisms .

The minimum inhibitory concentrations (MICs) for various pathogens illustrate this compound's potency:

PathogenMIC90 (mg/L)
Methicillin-susceptible S. aureus0.06 - 0.5
Methicillin-resistant S. aureus0.5 - 2
S. pneumoniae0.03 - 0.06
H. influenzae0.004
M. catarrhalis0.008 - 0.015
K. pneumoniae0.12 - 0.25

Clinical Efficacy

Clinical trials have demonstrated that this compound is noninferior to other antibiotics such as levofloxacin and tosufloxacin in treating community-acquired pneumonia and complicated urinary tract infections . A phase II study indicated that a dosage of 400 mg once daily was comparable to imipenem/cilastatin in hospitalized patients with pneumonia .

Case Studies

  • Community-Acquired Pneumonia : In a randomized trial involving patients with community-acquired pneumonia, this compound showed similar efficacy to levofloxacin, with a favorable safety profile.
  • Urinary Tract Infections : this compound was effective in treating both uncomplicated and complicated urinary tract infections, achieving high eradication rates in clinical settings .

Pharmacokinetics

This compound is rapidly absorbed following oral administration, with a bioavailability of approximately 89%. The pharmacokinetic parameters indicate that the drug reaches peak plasma concentrations within hours after dosing . The renal clearance suggests that both glomerular filtration and tubular secretion are involved in its elimination.

Key Pharmacokinetic Parameters

ParameterValue
Bioavailability~89%
Peak Plasma Concentration (Cmax)Dose-dependent (up to 200 mg)
Urinary Excretion~70% within 48 hours

Safety Profile

The safety profile of this compound has been evaluated in multiple clinical trials involving over 1,000 patients. Common adverse events include gastrointestinal disturbances (17.2% incidence) and abnormal liver enzyme levels (16.2%). Notably, phototoxicity has been observed primarily in Caucasian populations, which may limit its use in certain demographics .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。